WHZ-04
Description
WHZ-04 is a benzamide-class asparagine ethylenediamine (AsnEDA) compound developed as a Plasmodium falciparum-selective proteasome inhibitor. It targets the β5 subunit of the Pf20S proteasome (IC50 = 20.8 nM) while exhibiting marked selectivity over human constitutive (β5c, 68-fold) and immunoproteasome (β5i, 4.8-fold) subunits . This compound demonstrates potent anti-malarial activity against the Pf 3D7 strain (EC50 = 4.7 nM) with minimal cytotoxicity in human HepG2 and Karpas 1106P cells (IC50 >11.1 μM) . Pharmacokinetic studies reveal improved microsomal stability in rodents compared to fluorinated analogs, attributed to its unsubstituted benzamide P1 group .
Propriétés
Formule moléculaire |
C24H32N4O5S |
|---|---|
Poids moléculaire |
488.603 |
Nom IUPAC |
(S)-N1-(2-Benzamidoethyl)-N4-(tert-butyl)-2-((4-methylphenyl)sulfonamido)succinamide |
InChI |
InChI=1S/C24H32N4O5S/c1-17-10-12-19(13-11-17)34(32,33)28-20(16-21(29)27-24(2,3)4)23(31)26-15-14-25-22(30)18-8-6-5-7-9-18/h5-13,20,28H,14-16H2,1-4H3,(H,25,30)(H,26,31)(H,27,29)/t20-/m0/s1 |
Clé InChI |
SCUFZIUNKCLTOL-FQEVSTJZSA-N |
SMILES |
O=C(NCCNC(C1=CC=CC=C1)=O)[C@@H](NS(=O)(C2=CC=C(C)C=C2)=O)CC(NC(C)(C)C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
WHZ-04; WHZ 04; WHZ04 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogs
A structure-activity relationship (SAR) study of 24 AsnEDAs highlights key differences between WHZ-04 and its derivatives (Table 1):
| Compound | P1 Modification | IC50 (Pf20Sβ5, nM) | Selectivity (β5c/β5i) | Microsomal Stability (Rat/Mouse) |
|---|---|---|---|---|
| This compound | Benzamide | 20.8 | 68/4.8 | High |
| WHZ-05 | 2-Fluorobenzamide | 22.3 | 65/4.5 | Low (141 μL/min/mg) |
| WHZ-07 | 4-Fluorobenzamide | 124.8 | 22/1.6 | Moderate |
| WHZ-13 | 3-Ethynylbenzamide | 4.7 | 90/20 | High |
| WHZ-08 | 2-Chlorobenzamide | 211 | 10/1.2 | Not reported |
| WHZ-10 | 2-Hydroxybenzamide | 6.1 | 195/21 | Not reported |
Key Findings :
- WHZ-13 outperforms this compound in potency (4.7 nM vs. 20.8 nM) and selectivity (90-fold vs. β5c), attributed to the 3-ethynyl group optimizing S1 pocket interactions .
- WHZ-10 (2-hydroxybenzamide) achieves superior Pf20Sβ5 inhibition (6.1 nM) but lacks pharmacokinetic data for clinical translation .
- WHZ-07 (4-fluorobenzamide) exhibits reduced potency due to steric hindrance and poor binding alignment .
Anti-Malarial Activity and Resistance Profiles
This compound demonstrates synergistic effects with β2-selective inhibitor WLW-VS (FIC <0.5) against Pf Dd2 parasites, contrasting with additive effects observed in other AsnEDAs . However, resistance mutations (e.g., β5 A49S and β6 A117D) reduce this compound efficacy by 2–5-fold, whereas epoxyketones (e.g., J-50) show >100-fold resistance under the same mutations .
| Compound | EC50 (Clinical Isolates, nM) | Resistance Mutation Impact | Synergy with WLW-VS |
|---|---|---|---|
| This compound | 4.4–16.0* | Moderate (2–5-fold) | Yes (FIC <0.5) |
| WHZ-13 | 4.4–16.0 | Low (1–3-fold) | Not tested |
| Chloroquine (CQ) | 4.5–27.0 | High (>50-fold) | No |
Data from 34 Ugandan *Pf isolates .
Pharmacokinetic and Stability Comparisons
This compound and WHZ-13 exhibit superior metabolic stability in rodent liver microsomes compared to fluorinated analogs:
| Compound | Human Microsomal CL (μL/min/mg) | Rat Microsomal CL (μL/min/mg) | Mouse Microsomal CL (μL/min/mg) |
|---|---|---|---|
| This compound | 141 | 124 | 141.4 |
| WHZ-05 | 141 | 124 | 141.4 |
| WHZ-13 | Not reported | 98 | 105 |
Note: this compound’s unsubstituted benzamide group reduces oxidative metabolism, whereas fluorinated analogs (WHZ-05, WHZ-07) suffer rapid clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
